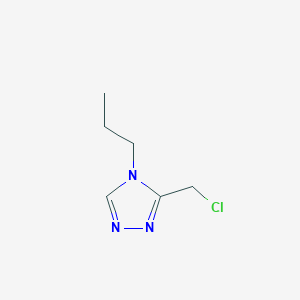
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate
Vue d'ensemble
Description
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is a carbamate derivative, characterized by the presence of a benzyl group, a methyl group, and a prop-2-yn-1-yl group attached to the carbamate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate can be synthesized through several methods. One common approach involves the N-alkylation of benzyl carbamate with propargyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is typically carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of benzyl methyl(prop-2-yn-1-yl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of phase-transfer catalysis can also be employed to facilitate the reaction and improve the overall production rate .
Analyse Des Réactions Chimiques
Types of Reactions
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or prop-2-yn-1-yl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl methyl(prop-2-yn-1-yl)carbamate derivatives with carbonyl functionalities, while reduction can produce benzyl methyl(prop-2-yn-1-yl)amine .
Applications De Recherche Scientifique
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate has a wide range of applications in scientific research:
Biology: The compound can be utilized in the study of enzyme inhibition and protein modification.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which benzyl methyl(prop-2-yn-1-yl)carbamate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. Additionally, it may participate in covalent modification of proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl prop-2-yn-1-ylcarbamate: Similar in structure but lacks the methyl group.
N-benzylprop-2-yn-1-amine: Contains an amine group instead of a carbamate.
(9H-Fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate: A protected derivative used in peptide synthesis.
Uniqueness
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
benzyl N-methyl-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C12H13NO2/c1-3-9-13(2)12(14)15-10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3 |
Clé InChI |
VJRRQNVVICWERU-UHFFFAOYSA-N |
SMILES canonique |
CN(CC#C)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Piperazine,1-[5-(1h-benzo[d]imidazol-2-yl)-2-pyridinyl]-4-[2-(trifluoromethyl)benzoyl]-](/img/structure/B8475265.png)



![(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)methanol](/img/structure/B8475288.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-formyl-,methyl ester](/img/structure/B8475295.png)
![(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B8475314.png)



![4-(Iodomethyl)-5-methyl-2-[3-(trifluoromethoxy)phenyl]-1,3-oxazole](/img/structure/B8475356.png)



